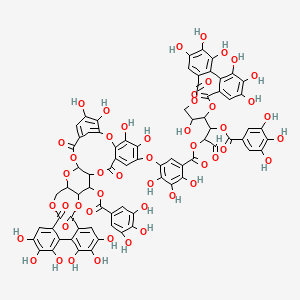

Tamarixinin A

説明

特性

IUPAC Name |

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H52O48/c76-13-38(62(119-66(103)16-1-25(77)45(88)26(78)2-16)61-34(86)14-112-69(106)19-7-30(82)48(91)54(97)40(19)42-21(71(108)118-61)9-32(84)50(93)56(42)99)116-73(110)23-11-36(52(95)58(101)44(23)87)114-37-12-24-60(59(102)53(37)96)115-35-6-18(5-29(81)47(35)90)68(105)123-75-65(122-74(24)111)64(121-67(104)17-3-27(79)46(89)28(80)4-17)63-39(117-75)15-113-70(107)20-8-31(83)49(92)55(98)41(20)43-22(72(109)120-63)10-33(85)51(94)57(43)100/h1-13,34,38-39,61-65,75,77-102H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMATFFLTOSYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4O)O)O)OC5=C(C(=C6C(=C5)C(=O)OC7C(C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)OC7OC(=O)C1=CC(=C(C(=C1)O6)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H52O48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1721.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-46-8 | |

| Record name | Tamarixinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation Methodologies of Tamarixinin a

Identification of Natural Sources for Tamarixinin A Production

Tamarixinin A has been primarily isolated from species belonging to the Tamaricaceae family, particularly from the genera Tamarix and Myricaria.

Tamarix Species (e.g., Tamarix nilotica, Tamarix aphylla, Tamarix pakistanica)

The genus Tamarix, commonly known as tamarisk or salt cedar, comprises approximately 50 to 60 species of flowering plants native to the arid regions of Eurasia and Africa. walshmedicalmedia.com These plants are well-adapted to saline and alkaline soils and are often found along watercourses. wikipedia.org

Tamarix nilotica , also known as the Nile Tamarisk, is found in regions including Lebanon, Palestine, Egypt, Sudan, Somalia, Ethiopia, and Kenya. walshmedicalmedia.comresearchgate.net Phytochemical investigations have revealed that T. nilotica is a rich source of various natural products, including tannins and flavonoids. walshmedicalmedia.comresearchgate.net

Tamarix aphylla , the largest species in the genus, is an evergreen tree native to North, East, and Central Africa, the Middle East, and parts of Western and Southern Asia. wikipedia.orgtheferns.info It is recognized for its resistance to saline conditions. wikipedia.org The leaves of T. aphylla have been analyzed for their phenolic content, which includes a variety of compounds. researchgate.netresearchgate.net

Tamarix pakistanica is another species within the genus from which various compounds have been identified. efloras.org

The presence of Tamarixinin A in these species highlights the chemotaxonomic significance of this compound within the Tamarix genus.

Myricaria Species (e.g., Myricaria bracteata)

Myricaria bracteata, a plant widely distributed in Asia and Europe, is another significant natural source of Tamarixinin A. nih.gov This species has been a subject of phytochemical studies, leading to the isolation of several hydrolyzable tannins, with Tamarixinin A being a major constituent. researchgate.netacs.org The twigs of Myricaria bracteata have been specifically utilized for the isolation of these compounds. researchgate.net

Advanced Chromatographic Techniques for Tamarixinin A Isolation

The purification of Tamarixinin A from crude plant extracts requires sophisticated separation techniques. Chromatography, particularly high-performance liquid chromatography, plays a pivotal role in this process.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and purification of individual components from a mixture. nih.govrjptonline.org

Analytical HPLC is used to identify and quantify the presence of Tamarixinin A in plant extracts. researchgate.net This technique provides high resolution and sensitivity for detecting the compound.

Preparative HPLC is employed for the isolation of larger quantities of pure Tamarixinin A. rjptonline.orgmdpi.com This method utilizes larger columns and higher flow rates compared to analytical HPLC to process more significant amounts of sample material. rjptonline.org The separation is often performed on a reversed-phase column (e.g., C18) with a gradient elution system, typically using a mixture of acetonitrile (B52724) and water as the mobile phase. nih.govrjptonline.org

Other Chromatographic Fractionation Methods (e.g., Gel Chromatography)

Before the final purification by HPLC, crude extracts are often subjected to preliminary fractionation using other chromatographic techniques.

Gel Chromatography , also known as size-exclusion or gel-filtration chromatography, separates molecules based on their size. nih.govthermofisher.comdcu.ie This method is useful for the initial cleanup of the extract, removing very large or very small molecules. nih.govnih.gov Resins like Sephadex are commonly used for this purpose. nih.gov The primary advantage of gel filtration is its ability to perform separations under conditions that maintain the stability of the target molecule. nih.gov

These initial fractionation steps help to reduce the complexity of the mixture, thereby improving the efficiency and resolution of the subsequent preparative HPLC purification. nih.gov

Extraction and Purification Protocols from Plant Materials (e.g., Aqueous Acetone (B3395972) Extracts)

The initial step in isolating Tamarixinin A involves extracting the compound from the plant material.

A common method involves the use of aqueous acetone for extraction. nih.gov The dried and powdered plant material, such as the twigs of Myricaria bracteata, is extracted with an aqueous acetone solution. The resulting extract is then partitioned with various solvents of increasing polarity, such as ethyl acetate (B1210297), to create fractions with different chemical profiles. nih.gov

The fraction containing Tamarixinin A is then subjected to a series of chromatographic separations. An example of a typical purification protocol is as follows:

The crude extract is first fractionated using a macroporous resin column.

The resulting fractions are then subjected to gel chromatography (e.g., Sephadex LH-20) to further separate the compounds based on size and polarity. mdpi.com

Finally, the fractions enriched with Tamarixinin A are purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. mdpi.com

This multi-step process ensures the isolation of Tamarixinin A with a high degree of purity, which is essential for its accurate chemical and biological characterization.

Table of Natural Sources and Isolation Techniques for Tamarixinin A

| Natural Source | Plant Part Used | Extraction Solvent | Primary Chromatographic Techniques |

|---|---|---|---|

| Tamarix nilotica | Leaves, Young Branches | Hydro-alcoholic | Not specified |

| Tamarix aphylla | Leaves | Methanol, Ethyl Acetate | HPLC |

| Tamarix pakistanica | Not specified | Not specified | Not specified |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Tamarixinin A |

| Acetonitrile |

| Acetone |

| Ethyl acetate |

Structural Characterization and Elucidation of Tamarixinin a

Spectroscopic Analysis for Tamarixinin A Structure Determination

The elucidation of Tamarixinin A's structure relies on a combination of advanced spectroscopic techniques, each providing complementary information about its molecular framework and stereochemistry.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS) plays a vital role in determining the precise molecular weight of Tamarixinin A nih.govresearchmap.jpresearchgate.netinformahealthcare.com. This technique provides highly accurate mass-to-charge ratio (m/z) values, which are essential for confirming the elemental composition and thus the molecular formula of the compound. The precise mass measurement obtained through HRESIMS serves as a critical piece of evidence that complements NMR data, aiding in the definitive identification of Tamarixinin A and distinguishing it from structurally similar compounds.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is employed to ascertain the stereochemical configuration of chiral centers within Tamarixinin A nih.govresearchmap.jpresearchgate.netmdpi.comfaccts.de. As many natural products, including ellagitannins, possess multiple chiral centers, ECD provides crucial information about their three-dimensional arrangement. By comparing the experimental ECD spectrum of Tamarixinin A with theoretically calculated spectra or spectra of known compounds, researchers can determine its absolute configuration, which is vital for understanding its biological activity and interactions.

Confirmation of Molecular Formula and Structural Features

Through the application of the spectroscopic methods described above, the molecular formula of Tamarixinin A has been established as C₃₅H₂₈O₂₂ informahealthcare.com. Tamarixinin A is classified as an ellagitannin, often described as a dimer or oligomer nih.govresearchgate.netmdpi.comnih.govresearchmap.jpresearchgate.netfrontiersin.org. Ellagitannins, in general, are characterized by the presence of hexahydroxydiphenoyl (HHDP) units esterified to a polyol core, typically glucose, often accompanied by gallic acid residues cirad.fracs.org. Tamarixinin A specifically falls into the category of hellinoyl-type ellagitannins nih.gov.

Challenges and Advancements in Complex Ellagitannin Structural Elucidation

The structural elucidation of ellagitannins, including Tamarixinin A, presents significant challenges due to their inherent structural diversity and complexity cirad.fracs.org. This diversity arises from variations in the number and position of HHDP units, the extent of galloylation, and the stereochemistry of the glycosidic linkages and HHDP moieties. Consequently, the NMR spectra of these compounds can be highly complex and prone to misinterpretation, necessitating careful analysis and validation through multiple techniques nih.gov. Advancements in analytical methodologies, particularly the integration of 1D and 2D NMR, HRESI-TOFMS, and ECD spectroscopy, alongside computational approaches, have been instrumental in overcoming these challenges and achieving accurate structural assignments nih.govresearchmap.jpresearchgate.net. Ongoing research continues to refine these methods, enabling a more comprehensive understanding of the diverse structures found within the ellagitannin family.

Synthetic Approaches and Chemical Modifications of Tamarixinin a

Semisynthesis and Derivatization Strategies for Tamarixinin A Analogues

While the total synthesis of Tamarixinin A has not been extensively documented in scientific literature, semisynthetic and derivatization approaches provide a viable pathway to generate analogues for structure-activity relationship (SAR) studies. These strategies begin with the natural product, isolated from sources like Myricaria bracteata, and introduce chemical modifications to specific functional groups. researchgate.netnih.gov

Key derivatization strategies applicable to the Tamarixinin A scaffold would likely target its numerous phenolic hydroxyl groups and the ester linkages. Common reactions include:

Esterification and Etherification: The free hydroxyl groups on the galloyl and HHDP moieties are prime targets for modification. Acylation or alkylation at these sites can alter the molecule's polarity, solubility, and ability to interact with biological targets.

Glycosidic Bond Modification: The connection to the central glucose unit can be a point of modification, although this is often more complex.

Scaffold Hopping and Simplification: More advanced strategies might involve simplifying the complex polycyclic structure of Tamarixinin A to a more synthetically accessible core, a technique known as "scaffold hopping". mdpi.commdpi.com This involves replacing a complex moiety with a simpler one while retaining key pharmacophoric features. mdpi.com

Chemical derivatization is a powerful tool for enhancing the analytical detection of complex molecules. For instance, introducing specific chromophores or fluorophores can significantly improve sensitivity in HPLC-UV or HPLC-FLD analysis, respectively. nih.gov Such strategies could be adapted to create Tamarixinin A derivatives for precise quantification in biological matrices. nih.gov

Functional Group Modifications and Their Characterization within Ellagitannin Scaffolds

The structure of Tamarixinin A contains several key functional groups that define its chemical properties, including multiple phenolic hydroxyls, ester bonds, and the chiral HHDP group formed by the oxidative coupling of two gallic acid units. researchgate.net Modifying these groups and characterizing the resulting derivatives are essential for understanding their chemical behavior and biological activity.

The characterization of ellagitannin derivatives relies heavily on a combination of advanced spectroscopic and spectrometric techniques. These methods are indispensable for confirming the structure of newly synthesized analogues and for elucidating the precise location of any modifications.

Table 1: Key Characterization Techniques for Ellagitannin Derivatives

| Technique | Type of Information Provided | Relevance to Tamarixinin A Analogues |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the primary structure, including the number and type of protons and carbons. | Essential for initial structural verification and for observing shifts caused by functional group modification. mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Reveals connectivity between atoms. COSY shows proton-proton couplings, HSQC links protons to their attached carbons, and HMBC shows long-range proton-carbon couplings. | Crucial for unambiguously assigning signals and determining the exact site of derivatization on the complex scaffold. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns. | Confirms the successful addition of modifying groups by showing the expected change in mass. nih.gov |

| LC-MS/MS | Separates compounds in a mixture and provides structural information through fragmentation. | Used to identify and quantify derivatives in complex mixtures, such as reaction products or biological samples. nih.gov |

| UV-Vis Spectroscopy | Provides information about conjugated systems within the molecule. | Useful for detecting changes in the aromatic portions of the ellagitannin structure. |

| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, C=O, C-O-C). | Confirms the addition or removal of functional groups during derivatization. researchgate.net |

The modification of functional groups can predictably alter the pharmacokinetic properties of a molecule. For example, changes to the core scaffold can influence metabolism, distribution, and excretion, as seen in studies of other classes of compounds like synthetic cathinones. nih.gov Similar principles would apply to derivatives of Tamarixinin A, where even minor structural changes could lead to significant differences in biological behavior.

Exploration of Synthetic Accessibility for Complex Ellagitannin Structures

The total synthesis of complex ellagitannins is a formidable task that pushes the boundaries of modern organic chemistry. The primary difficulties lie in achieving regioselectivity and stereoselectivity. The multiple hydroxyl groups on the glucose core have similar reactivity, making it difficult to selectively modify just one or two positions without resorting to lengthy protecting-group strategies.

Recent breakthroughs, however, have paved the way for more efficient synthetic routes. These modern approaches often focus on minimizing steps and avoiding cumbersome protection-deprotection sequences.

Table 2: Modern Strategies in Ellagitannin Synthesis

| Synthetic Strategy | Key Principles | Examples of Synthesized Ellagitannins |

|---|---|---|

| Biomimetic Synthesis | Mimics the proposed biosynthetic pathway, often involving oxidative coupling of galloyl units as a key step. | Pedunculagin capes.gov.br |

| Site-Selective Functionalization | Utilizes catalysts (e.g., organocatalysts) to directly and selectively acylate specific hydroxyl groups on an unprotected glucose core. nih.govnih.gov | Pterocarinin C, Tellimagrandin II nih.gov |

| Divergent Synthesis | Creates a common intermediate from which multiple different target molecules can be synthesized. mdpi.com | Nobotanin D, Rugosin C mdpi.com |

One of the most promising advancements is the use of catalyst-controlled regioselective functionalization of unprotected glucose. nih.govnih.gov This strategy allows for the direct and sequential introduction of galloyl groups onto the glucose molecule with high selectivity, dramatically shortening the synthetic route compared to traditional methods. nih.gov Another key transformation is the intramolecular C-C bond formation to construct the axially chiral HHDP group, a hallmark of ellagitannins. The synthesis of the ellagitannin Pedunculagin, for instance, was achieved through the sequential diastereoselective formation of two such biphenyl (B1667301) linkages. capes.gov.br

These advanced synthetic methodologies, while not yet reported for Tamarixinin A specifically, provide a clear roadmap for how its total synthesis could be approached. A divergent strategy, starting from a common intermediate, could potentially enable the synthesis of Tamarixinin A and other related natural products, facilitating further exploration of their medicinal potential. mdpi.com

Biosynthesis and Biogenetic Pathways of Tamarixinin a

Investigation of Precursor Molecules for Ellagitannin Biosynthesis

The biosynthesis of all hydrolyzable tannins, including ellagitannins like Tamarixinin A, originates from a key precursor molecule: 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). PGG itself is formed through the esterification of a glucose molecule with five gallic acid units. Gallic acid is derived from the shikimate pathway, a fundamental metabolic route in plants for the synthesis of aromatic compounds.

The central role of PGG as the precursor to ellagitannins has been firmly established. It is the foundational structure upon which subsequent oxidative reactions build the characteristic features of this class of compounds. The crucial step that differentiates ellagitannins from gallotannins is the intramolecular C-C oxidative coupling between two adjacent galloyl groups of PGG. This reaction forms the hexahydroxydiphenoyl (HHDP) group, the defining chemical signature of ellagitannins. nih.gov The structural diversity of the more than 500 known ellagitannins arises from the various ways the galloyl and HHDP groups on the PGG core can be combined and modified.

| Precursor Molecule | Role in Biosynthesis |

| Gallic Acid | The primary phenolic acid building block, derived from the shikimate pathway. |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | The core precursor molecule for all ellagitannins. It undergoes oxidative coupling to initiate the pathway. |

Putative Biosynthetic Routes within Producer Organisms (e.g., Tamarix species)

Tamarix species are known to produce a unique and diverse array of ellagitannins, ranging from simple monomers to complex dimers, trimers, and tetramers. researchgate.net Tamarixinin A, an ellagitannin dimer, is found in the galls of Tamarix aphylla. researchgate.netresearchgate.net

The proposed biosynthetic pathway to Tamarixinin A begins with the transformation of PGG.

Formation of Monomeric Ellagitannins: The first committed step in the ellagitannin pathway is the oxidative dehydrogenation of PGG between two spatially adjacent galloyl groups (typically at the 4- and 6-positions of the glucose core). This intramolecular C-C coupling forms the HHDP residue, yielding the first true ellagitannin, tellimagrandin II.

Formation of Dimeric Ellagitannins: Oligomeric ellagitannins, such as Tamarixinin A, are formed through subsequent intermolecular oxidative coupling reactions. It is hypothesized that monomeric ellagitannins, like tellimagrandin II or similar structures, serve as the substrates for this dimerization. The coupling occurs between galloyl groups or between a galloyl group and an existing HHDP unit of two separate monomer molecules. This process of building larger molecules from monomeric units explains the presence of dimers, trimers, and tetramers within Tamarix species. While the precise intermediates leading specifically to Tamarixinin A are not fully elucidated, the formation of the dimer cornusiin E from the laccase-catalyzed oxidation of two molecules of tellimagrandin II provides a well-studied model for this type of intermolecular coupling. nih.gov

This step-wise oxidative polymerization allows for the generation of the vast structural diversity observed in the ellagitannins isolated from Tamarix and other plant species.

Enzymatic Activities Implicated in Ellagitannin Biogenesis

While the complete enzymatic cascade for ellagitannin biosynthesis is not fully characterized, research has identified key enzyme families responsible for the critical oxidative coupling steps. The formation of both the initial HHDP group and the subsequent intermolecular links to form oligomers are under enzymatic control.

Phenol oxidases, particularly laccases, have been shown to be directly involved in ellagitannin biosynthesis. nih.govresearchgate.net These multicopper oxidases catalyze one-electron oxidations of phenolic substrates, generating radicals that can then couple to form C-C or C-O bonds. nih.gov

Key Enzymatic Findings:

Pentagalloylglucose: O₂ oxidoreductase: A laccase-type enzyme isolated from Tellima grandiflora was found to catalyze the O₂-dependent oxidation of PGG to form the monomeric ellagitannin tellimagrandin II. This provided the first enzymatic proof for the initial step in the pathway. researchgate.net

Tellimagrandin II: O₂ oxidoreductase: A different laccase, also from Tellima grandiflora, was identified that catalyzes the dimerization of tellimagrandin II to form the dimeric ellagitannin cornusiin E. nih.gov This demonstrates that distinct laccases are responsible for different, specific steps in the biosynthetic sequence (monomer formation versus oligomer formation).

Peroxidases are another class of oxidative enzymes that may be involved in these biosynthetic steps, though their specific roles in HHDP formation and oligomerization in vivo are less characterized compared to laccases. nih.govcirad.fr

| Enzyme Class | Specific Role in Ellagitannin Biosynthesis | Example |

| Laccase (Phenol Oxidase) | Catalyzes O₂-dependent oxidative C-C coupling of galloyl groups. | Formation of the HHDP group in tellimagrandin II from PGG. researchgate.net |

| Laccase (Phenol Oxidase) | Catalyzes O₂-dependent oxidative coupling of monomeric ellagitannins to form dimers. | Dimerization of tellimagrandin II to form cornusiin E. nih.gov |

| Peroxidase | Implicated in oxidative coupling reactions, often requiring hydrogen peroxide. | Potential role in flavonoid and lignin biosynthesis, suggested for tannin pathways. cirad.fr |

Role of Cultured Tissues in Investigating Tamarixinin A Biogenesis

Plant tissue culture provides a powerful tool for investigating the biosynthesis of secondary metabolites, offering a controlled system independent of geographical and seasonal variations. mdpi.com Studies using cultured tissues of Tamarix have been instrumental in understanding ellagitannin production.

A significant breakthrough was achieved using shoot cultures of Tamarix tetrandra. These in vitro cultures were shown to produce the same complex ellagitannins found in the intact plant. researchgate.netnih.gov Researchers successfully isolated fourteen different ellagitannins, ranging from monomers to complex tetramers, from the cultured tissues. nih.gov This was a notable finding, representing the first report of the production of ellagitannin tetramers in a plant tissue culture system. nih.gov

Furthermore, these culture systems allow for the manipulation of environmental and nutritional factors to study their impact on the biosynthetic pathway. The study on T. tetrandra examined how light and various medium constituents affected not only tissue growth but also the production levels of specific types of ellagitannins, including monomers and different classes of dimers and trimers. nih.gov Such in vitro systems are invaluable for elucidating biosynthetic relationships and optimizing the production of specific target compounds like Tamarixinin A. nih.govmdpi.com

Preclinical Biological Activities and Mechanistic Investigations of Tamarixinin a

In Vitro Pharmacological Profiling of Tamarixinin A

Anti-inflammatory Effects in Cellular Models (e.g., LPS-induced macrophages)

Tamarixinin A has demonstrated significant anti-inflammatory effects when evaluated in cellular models, most notably in macrophages stimulated with lipopolysaccharide (LPS). LPS is a common endotoxin (B1171834) used to induce inflammatory responses in vitro, mimicking bacterial infection and subsequent immune activation. Tamarixinin A's ability to mitigate these LPS-induced inflammatory cascades involves the modulation of key intracellular signaling pathways and the reduction of pro-inflammatory mediator production. nih.govresearchgate.netjournal-dtt.org

A primary mechanism through which Tamarixinin A exerts its anti-inflammatory effects is by modulating the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical in the cellular response to inflammatory stimuli. Studies have shown that Tamarixinin A pretreatment effectively suppressed the LPS-induced phosphorylation of p38, ERK, and JNK in macrophages, thereby dampening the downstream inflammatory signaling. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is another central player in inflammation, regulating the expression of numerous genes involved in the inflammatory response. Tamarixinin A has been found to inhibit the activation of NF-κB, specifically by preventing the nuclear translocation of its key subunit, p65. This action is crucial as the nuclear translocation of NF-κB is a prerequisite for its function as a transcription factor, initiating the synthesis of inflammatory mediators. nih.govjournal-dtt.orgnih.gov

By modulating the MAPK and NF-κB pathways, Tamarixinin A effectively regulates the production of various pro-inflammatory mediators. In LPS-stimulated macrophages, the compound significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, it was observed to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production. These inhibitory effects were generally observed to be dose-dependent. nih.govresearchgate.netjournal-dtt.org

Table 1: Effects of Tamarixinin A on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Effect in LPS-stimulated macrophages | Associated Pathways | Citation |

| Nitric Oxide (NO) | Inhibited | MAPK, NF-κB | nih.govresearchgate.netjournal-dtt.org |

| TNF-α | Inhibited | MAPK, NF-κB | nih.govresearchgate.netjournal-dtt.org |

| IL-6 | Inhibited | MAPK, NF-κB | nih.govresearchgate.netjournal-dtt.org |

| iNOS | Reduced expression | MAPK, NF-κB | nih.govresearchgate.netjournal-dtt.org |

Note: While studies indicate dose-dependent inhibition and statistical significance, specific percentage inhibition values for Tamarixinin A were not detailed in the provided snippets for these mediators.

Cytotoxic Activities against Cancer Cell Lines (e.g., A549 lung adenocarcinoma, Huh-7 liver cancer, oral squamous cell carcinoma)

Tamarixinin A, and extracts from plants known to contain it, have been investigated for their potential cytotoxic effects against various cancer cell lines. These studies aim to identify compounds with selective toxicity towards malignant cells.

A549 lung adenocarcinoma: Extracts from Tamarix nilotica, a plant species where Tamarixinin A has been identified, have demonstrated cytotoxic activity against A549 lung adenocarcinoma cells. Specifically, the ethyl acetate (B1210297) (EtOAc) subextract of Tamarix nilotica exhibited an inhibitory concentration (IC50) of 137.9 ± 1.85 µg/ml against this cell line. academicjournals.org

Huh-7 liver cancer: Similarly, the EtOAc subextract of Tamarix nilotica showed cytotoxic effects against Huh-7 liver cancer cells, with an reported IC50 value of 49.1 ± 0.96 µg/ml. academicjournals.org

Oral squamous cell carcinoma: While other compounds isolated from Tamarix nilotica have shown activity against oral tumor cell lines, and various plant-derived extracts have been studied for their effects on oral carcinoma, specific cytotoxic data for Tamarixinin A against oral squamous cell carcinoma cell lines were not detailed in the provided search snippets. academicjournals.orgyarsi.ac.idmdpi.com

Structure Activity Relationship Sar Studies of Tamarixinin a and Its Analogues

Correlation between Structural Features and Biological Potency

Tamarixinin A is a natural tannin isolated from plants such as Myricaria bracteata and Tamarix nilotica. researchgate.netresearchgate.net As an ellagitannin, its structure is characterized by the presence of galloyl groups and at least one hexahydroxydiphenoyl (HHDP) unit attached to a central glucose core. mdpi.comwikipedia.org The specific arrangement and number of these polyphenolic moieties are directly correlated with its biological potency, particularly its anti-inflammatory effects. researchgate.net

The potency of Tamarixinin A is therefore not attributable to a single functional group but rather to the collective contribution of its entire polyphenolic scaffold. The spatial orientation of the HHDP and galloyl groups allows for specific interactions with biological targets that are not achievable by simpler phenolic compounds like gallic acid alone. wikipedia.org

Identification of Pharmacophoric Elements within the Ellagitannin Scaffold

The biological activity of ellagitannins, including Tamarixinin A, is derived from key pharmacophoric elements within their molecular structure. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the ellagitannin scaffold, these elements are well-defined.

The primary pharmacophoric features are:

The Glucose Core: This central sugar moiety acts as a scaffold, positioning the attached acyl groups in a specific three-dimensional orientation.

Galloyl Groups: These are esters of gallic acid. The multiple phenolic hydroxyl groups are critical for antioxidant activity through hydrogen donation and for forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. mdpi.com

Hexahydroxydiphenoyl (HHDP) Unit: Formed by the oxidative C-C coupling of two galloyl groups, this unit introduces conformational rigidity to the molecule. wikipedia.org Its hydrolysis yields ellagic acid. acs.org The HHDP moiety is a key contributor to the defining biological activities of ellagitannins.

Upon ingestion, ellagitannins are hydrolyzed to ellagic acid, which is then metabolized by gut microbiota into urolithins. mdpi.comnih.gov These metabolites are more readily absorbed and are believed to be responsible for many of the long-term health benefits associated with ellagitannin consumption, suggesting that the entire scaffold serves as a prodrug for these smaller, bioactive molecules. nih.gov

| Pharmacophore / Functional Group | Potential Role in Biological Activity |

|---|---|

| Phenolic Hydroxyl (-OH) Groups | Act as hydrogen donors for radical scavenging (antioxidant activity); form hydrogen bonds with biological targets (e.g., enzymes, receptors). |

| Galloyl Moiety | Contributes significantly to antioxidant and anti-inflammatory properties; serves as a precursor to the HHDP unit. |

| Hexahydroxydiphenoyl (HHDP) Bridge | Provides structural rigidity; its hydrolysis releases ellagic acid, a key bioactive compound. wikipedia.org |

| Glucose Core | Provides the molecular backbone and influences the overall solubility and spatial arrangement of the phenolic groups. |

| Ester Linkages | Connect galloyl/HHDP units to the glucose core; susceptible to hydrolysis, enabling the release of bioactive components in vivo. nih.govacs.org |

Rational Design and Synthesis of Novel Tamarixinin A Derivatives with Modified Biological Profiles

While specific studies on the rational design and synthesis of Tamarixinin A derivatives are not extensively documented in the literature, the principles of medicinal chemistry provide a framework for creating novel analogues with modified biological profiles. nih.govnih.gov The goal of such synthetic efforts would be to enhance potency, improve pharmacokinetic properties, or reduce potential off-target effects.

Potential strategies for the rational design of Tamarixinin A derivatives could include:

Modification of Hydroxyl Groups: Selective methylation or acylation of the phenolic hydroxyl groups could be explored to modulate solubility and cell membrane permeability. This could also alter the compound's antioxidant capacity and its ability to form hydrogen bonds with target proteins.

Alteration of the Glucose Core: Replacing the glucose core with other sugars or even a non-carbohydrate scaffold could change the spatial orientation of the phenolic units, potentially leading to enhanced or more selective binding to biological targets.

Synthesis of Simplified Analogues: Creating simplified derivatives that retain key pharmacophoric elements, such as the HHDP moiety attached to a simpler polyol, could help identify the minimal structural requirements for activity and potentially lead to compounds that are easier to synthesize. mdpi.com

These design strategies aim to systematically probe the structure-activity relationships of the ellagitannin scaffold. nih.gov By synthesizing and testing a series of rationally designed derivatives, it is possible to develop new compounds with optimized anti-inflammatory or other therapeutic profiles based on the Tamarixinin A template. mdpi.com

Comparative Analysis of Oligomeric Ellagitannins (e.g., Tamarixinin B, Tamarixinin C, nilotinins, hirtellins)

Tamarixinin A exists as part of a larger family of structurally related ellagitannins, including oligomeric forms, which are composed of two or more monomeric units. mdpi.com A comparative analysis of these compounds highlights how the degree of polymerization and the nature of the linkages between units influence their structure and function. Tamarixinin A has been isolated from Tamarix nilotica alongside other hydrolyzable tannins, including the dimeric hirtellin B and various nilotinins. researchgate.netnih.gov

Monomers vs. Dimers/Oligomers: Tamarixinin A is a monomeric ellagitannin. nih.gov In contrast, compounds like hirtellins and nilotinins are often found as dimers. nih.govresearchgate.net This increase in molecular size and complexity can affect their biological properties. While larger oligomers may exhibit potent activity in vitro, their bioavailability is often lower than that of smaller ellagitannins. acs.org Low-molecular-weight ellagitannins are considered better substrates for the gut microbiota to produce absorbable and bioactive urolithins. nih.govacs.org

Structural Differences: The linkages between monomeric units in dimeric ellagitannins vary. For example, some nilotinins are characterized as hellinoyl-type ellagitannins, while others are macrocyclic. nih.gov These structural variations create unique three-dimensional shapes that can result in different binding affinities for biological targets compared to a monomer like Tamarixinin A.

| Compound Name | Structural Class | Key Structural Features | Reported Plant Source (Example) |

|---|---|---|---|

| Tamarixinin A | Monomer | Contains HHDP and galloyl groups on a glucose core. | Tamarix nilotica researchgate.netnih.gov |

| Tamarixinin B | Monomer | A related monomeric ellagitannin. | Tamarix nilotica researchgate.net |

| Hirtellin A | Dimer | An oligomeric ellagitannin formed from two monomer units. mdpi.com | Reaumuria hirtella researchgate.net |

| Hirtellin B | Dimer | An oligomeric ellagitannin. | Tamarix nilotica nih.gov |

| Hirtellin C | Dimer | A dimeric hydrolyzable tannin. researchgate.net | Tamarix nilotica nih.gov |

| Nilotinins | Dimers | A series of dimeric ellagitannins, some with hellinoyl-type or macrocyclic structures. nih.gov | Tamarix nilotica nih.gov |

Application of Tamarixinin a in Green Nanotechnology Research

Role as a Bioreducing and Capping Agent for Metal Nanoparticle Synthesis

Tamarixinin A's capacity to act as both a reducing and capping agent makes it a valuable component in the biosynthesis of metal nanoparticles. This dual functionality simplifies the synthesis process and enhances the stability and properties of the resulting nanomaterials.

Tamarixinin A has been successfully utilized for the green synthesis of copper nanoparticles (CuNPs). In this process, copper ions (e.g., Cu²⁺) are reduced to their elemental state (Cu⁰) by Tamarixinin A, which acts as the primary bioreducing agent. Concurrently, Tamarixinin A's capping action stabilizes these newly formed CuNPs, preventing their agglomeration and ensuring a consistent particle size and morphology. Research has demonstrated the formation of stable CuNPs mediated by Tamarixinin A, underscoring its efficacy in this role. researchgate.netnih.govmdpi.comnih.govresearchgate.netnu.edu.sa

While direct studies focusing exclusively on Tamarixinin A as the sole agent for silver nanoparticle (AgNP) synthesis are less prominent in the available data, the Tamarix aphylla bark extract, from which Tamarixinin A is derived, has been employed for the green synthesis of AgNPs. In these instances, the extract, rich in Tamarixinin A and other phytochemicals, serves as a bioreducing and capping agent for silver ions (Ag⁺). The synthesized AgNPs were characterized by their spherical morphology and uniform distribution. researchgate.net

Similarly, the Tamarix aphylla bark extract, containing Tamarixinin A, has been instrumental in the green synthesis of gold nanoparticles (AuNPs). The compound and other associated phytochemicals within the extract facilitate the reduction of gold ions (Au³⁺) to elemental gold (Au⁰) and provide essential stabilization. The resulting AuNPs were noted for their spherical morphology and relatively small average particle size. researchgate.net

Characterization of Tamarixinin A-Mediated Nanoparticles

The characterization of Tamarixinin A-mediated nanoparticles is essential to confirm their formation, size, shape, and crystalline structure, thereby validating the efficacy of the green synthesis process.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for assessing the morphological features and size distribution of nanoparticles synthesized using Tamarixinin A. For CuNPs synthesized with Tamarixinin A, SEM images revealed particles that were largely spherical and homogeneous in shape. TEM and other analytical methods indicated an average particle size of approximately 44 ± 1.7 nm for these CuNPs, reflecting the stabilizing influence of Tamarixinin A. researchgate.netnih.govmdpi.comnih.gov In studies utilizing the Tamarix aphylla bark extract for AgNPs and AuNPs, TEM analysis reported spherical morphologies with average particle sizes around 29 nm for AgNPs and 13 nm for AuNPs, respectively. researchgate.net

X-ray Diffraction (XRD) analysis is employed to ascertain the crystalline nature of the synthesized nanoparticles. For CuNPs mediated by Tamarixinin A, XRD patterns have consistently shown a typical centered cubic crystalline structure phase of copper. The observed diffraction planes align with those of metallic copper, confirming the successful synthesis of crystalline CuNPs. researchgate.netnih.govmdpi.comnih.gov While specific XRD data for Tamarixinin A-mediated AgNPs and AuNPs are not extensively detailed in the provided snippets, the general crystalline nature of metal nanoparticles produced through green synthesis routes is well-established. researchgate.netmdpi.combiomedpharmajournal.orgfortunejournals.com

Data Table: Summary of Tamarixinin A-Mediated Metal Nanoparticle Synthesis and Characterization

| Nanoparticle Type | Metal Precursor (Example) | Tamarixinin A Role | Average Particle Size (nm) | Morphology | Crystalline Structure (from XRD) | Source Citation(s) |

| Copper Nanoparticles (CuNPs) | Copper salts (e.g., Cu²⁺) | Bioreducing and Capping Agent | 44 ± 1.7 | Spherical, homogeneous | Centered cubic crystalline form of copper | researchgate.netnih.govmdpi.comnih.gov |

| Silver Nanoparticles (AgNPs) | Silver nitrate (B79036) (AgNO₃) | Bioreducing and Capping Agent (via Tamarix aphylla bark extract) | ~29 | Spherical, well distributed | Not explicitly detailed for Tamarixinin A mediated AgNPs | researchgate.net |

| Gold Nanoparticles (AuNPs) | Gold chloride (HAuCl₄) | Bioreducing and Capping Agent (via Tamarix aphylla bark extract) | ~13 | Spherical, well distributed | Not explicitly detailed for Tamarixinin A mediated AuNPs | researchgate.net |

Compound Name Mentioned:

Tamarixinin A

Computational and Chemoinformatic Studies of Tamarixinin a

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Tamarixinin A) to a second molecule (the receptor, typically a protein or enzyme). mdpi.comwisdomlib.org This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity. For ellagitannins, which are known for their diverse biological effects including anti-inflammatory, antioxidant, and anticancer activities, docking studies can pinpoint specific protein interactions that mediate these effects. mdpi.commdpi.com

Docking simulations for Tamarixinin A would involve preparing its 3D structure and docking it against a library of known biological targets associated with its suspected activities. Based on studies of related ellagitannins, key targets would likely include enzymes and signaling proteins involved in inflammation and cell proliferation pathways. nih.govresearchgate.net For instance, proteins such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various kinases are common targets for anti-inflammatory drug discovery. nih.govnih.gov The simulation calculates a docking score and binding energy, which estimate the binding affinity; a more negative value typically indicates a stronger and more stable interaction. frontiersin.org Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site.

| Protein Target | PDB ID | Associated Biological Activity | Potential Interaction Residues | Example Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation | ARG-120, TYR-355, SER-530 | -9.5 to -11.0 |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | Inflammation, Apoptosis | TYR-59, TYR-119, GLY-121 | -8.0 to -10.5 |

| Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | 1FLT | Angiogenesis, Cancer | LYS-866, GLU-883, ASP-1044 | -9.0 to -11.5 |

| Human Pancreatic α-Amylase | 1HNY | Carbohydrate Metabolism, Diabetes | ASP-197, GLU-233, ASP-300 | -7.5 to -9.0 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Antiviral | HIS-41, CYS-145, GLU-166 | -8.5 to -10.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tamarixinin A Derivatives and Related Ellagitannins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These models are highly valuable for predicting the activity of novel or untested compounds, guiding the synthesis of more potent derivatives, and understanding which structural features are critical for a specific biological effect. nih.govjournaljpri.com

For a class of compounds like ellagitannins, a QSAR model could be developed to predict activities such as antioxidant capacity or anti-inflammatory effects. nih.govmdpi.com The process involves:

Data Set Compilation : Gathering a set of related ellagitannins with experimentally measured biological activity.

Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Building : Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that links a subset of the most relevant descriptors to the observed activity. nih.gov

Validation : Rigorously testing the model's robustness and predictive power using internal and external validation techniques. ni.ac.rs

A QSAR study on Tamarixinin A and its derivatives could reveal, for example, that the number of hydroxyl groups (a descriptor for hydrogen bonding capacity) and the molecular shape are key determinants of its anti-inflammatory activity.

| Descriptor Type | Descriptor Example | Physicochemical Significance |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, influencing membrane permeability and bioavailability. |

| Topological | Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is crucial for predicting transport properties and drug absorption. |

| Constitutional | Molecular Weight (MW) | The mass of the molecule, a fundamental property in drug-likeness rules. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds with biological targets, key for binding affinity. |

| Electronic | Dipole Moment | Measures the polarity of the molecule, which can influence solubility and binding interactions. |

| Geometrical | Molecular Surface Area | Relates to the size and shape of the molecule, affecting how it fits into a receptor's binding site. |

In Silico Predictions of Biological Interactions and Potential Activities

Beyond specific target interactions, computational tools can predict a compound's broader biological and pharmacokinetic profile. chemrxiv.org This includes predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for evaluating a compound's potential as a therapeutic agent. nih.govnih.gov These in silico predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process. frontiersin.orgspringernature.com

For Tamarixinin A, various chemoinformatic web servers and software (e.g., SwissADME, pkCSM) can be used to predict key parameters. japsonline.comnih.gov These tools analyze the molecule's 2D structure to estimate properties based on large datasets of known compounds. Key predictions include adherence to drug-likeness rules like Lipinski's Rule of Five, which assesses the likelihood of a compound being orally active. Other important predictions involve its water solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | > 500 g/mol | Violates one of Lipinski's rules; may affect absorption and diffusion. |

| LogP | Variable (depends on structure) | Indicates lipophilicity; affects solubility and membrane permeability. |

| Hydrogen Bond Donors | > 5 | Violates one of Lipinski's rules; high numbers can reduce membrane permeability. |

| Hydrogen Bond Acceptors | > 10 | Violates one of Lipinski's rules; high numbers can reduce membrane permeability. |

| Gastrointestinal (GI) Absorption | Low | Suggests poor oral bioavailability for the intact molecule. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates the compound is unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes/No (prediction dependent) | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Low (based on Lipinski's rules) | Large, polar molecules like many ellagitannins often show poor drug-likeness for oral administration. |

Chemoinformatic Analysis of Ellagitannin Chemical Space

The "chemical space" of a class of compounds refers to the vast multidimensional landscape defined by their structural and physicochemical properties. Ellagitannins occupy a unique and complex region of this space due to their high molecular weight, polarity, and significant structural diversity. nih.gov This diversity arises from variations in the glucose core, the number and type of galloyl and hexahydroxydiphenoyl (HHDP) units, and the nature of the linkages between them. mdpi.com

Chemoinformatic analysis helps to map and navigate this chemical space. It involves:

Structural Classification : Grouping ellagitannins into categories (e.g., monomers, C-glycosidic, dimers, oligomers) based on their core structures.

Conformational Analysis : Studying the three-dimensional shapes and flexibility of these molecules. Due to their complex ring systems, ellagitannins can exist in various conformations (e.g., chair, boat, skew-boat), which can significantly impact their interaction with biological targets. chemrxiv.org

Diversity and Similarity Analysis : Using computational algorithms to quantify the structural similarity or diversity within a library of ellagitannins. This can help in selecting a diverse set of compounds for biological screening or in identifying common structural motifs associated with a particular activity.

Understanding the chemical space of ellagitannins is crucial for identifying novel structures like Tamarixinin A and relating their unique structural features to their biological functions. This knowledge aids in natural product discovery and provides a foundation for the rational design of new therapeutic agents based on the ellagitannin scaffold.

Future Directions and Emerging Research Avenues for Tamarixinin a

Exploration of Novel Preclinical Biological Activities and Therapeutic Potential

While Tamarixinin A has shown documented efficacy in certain preclinical models, there remains substantial scope for investigating its broader biological activities and therapeutic potential. Existing research has identified Tamarixinin A as a compound with significant cytotoxic properties against the A549 lung adenocarcinoma cell line, exhibiting an IC50 value of 29 ± 2.3 μg/mL africaresearchconnects.comtandfonline.com. Furthermore, it has demonstrated considerable inhibitory effects against Leishmania major promastigotes, with an IC50 of 40.5 ± 2.7 μg/mL africaresearchconnects.comtandfonline.com. Its anti-inflammatory capabilities, particularly its potential to alleviate joint destruction in rheumatoid arthritis by down-regulating MAPK and NF-κB signaling pathways, also present a compelling avenue for further study nih.govfrontiersin.orgfrontiersin.org.

Emerging research directions could expand upon these findings by exploring Tamarixinin A's potential in other therapeutic areas where Tamarix species have shown promise, such as antidiabetic, anti-Alzheimer, and antifungal activities researchgate.netresearchgate.net. Its role in the green synthesis of copper nanoparticles (CuNPs) suggests potential direct antimicrobial applications, warranting investigation into its intrinsic antibacterial and antifungal properties cihanuniversity.edu.iqresearchgate.netnih.gov. Future preclinical studies could also focus on identifying novel targets and mechanisms of action, potentially uncovering therapeutic benefits in areas such as neuroprotection or metabolic disorders.

Documented Biological Activities of Tamarixinin A

| Biological Activity | Target/Model System | IC50 Value | Reference(s) |

| Cytotoxicity | A549 lung adenocarcinoma cell line | 29 ± 2.3 μg/mL | africaresearchconnects.comtandfonline.com |

| Anti-leishmanial activity | Leishmania major promastigotes | 40.5 ± 2.7 μg/mL | africaresearchconnects.comtandfonline.com |

| Anti-inflammatory (Rheumatoid Arthritis) | Collagen-induced arthritis (CIA) mice & Adjuvant-induced arthritis (AIA) rats | Modest in vitro/in vivo effects, pathway modulation | nih.govfrontiersin.orgfrontiersin.org |

Advanced Synthetic Strategies for Complex Tamarixinin A Analogues and Probes

Tamarixinin A is a complex ellagitannin, presenting significant challenges for total chemical synthesis. However, the development of advanced synthetic strategies is crucial for expanding our understanding of its structure-activity relationships (SAR) and for creating targeted chemical probes. Future research should focus on establishing efficient and scalable synthetic routes, potentially employing modular approaches that allow for the systematic generation of Tamarixinin A analogues.

The synthesis of diverse analogues would enable researchers to identify key structural features responsible for its observed biological activities, such as its cytotoxic and anti-inflammatory effects. This would facilitate the design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the development of specific chemical probes derived from Tamarixinin A could serve as invaluable tools for elucidating its molecular targets and intricate mechanisms of action within cellular systems. Such synthetic efforts are foundational for translating its preclinical promise into tangible therapeutic agents.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

To fully elucidate the mechanisms underlying Tamarixinin A's biological effects, the integration of omics technologies is essential. These advanced approaches, including transcriptomics, proteomics, and metabolomics, offer a systems-level view of cellular responses to the compound insa.ptnih.govplos.org.

Future research should leverage these technologies to dissect the molecular pathways influenced by Tamarixinin A. Transcriptomic analysis can identify changes in gene expression patterns upon treatment, revealing key regulatory networks involved in its cytotoxic or anti-inflammatory actions. Proteomic studies can provide insights into protein-protein interactions, post-translational modifications, and the identification of specific protein targets that Tamarixinin A may modulate, thereby clarifying its role in signaling cascades such as the MAPK and NF-κB pathways nih.govfrontiersin.orgfrontiersin.org. Metabolomic profiling can further map the metabolic shifts induced by Tamarixinin A, offering a comprehensive understanding of its biochemical impact. By combining these omics datasets, researchers can construct detailed mechanistic models, predict therapeutic outcomes, and identify potential biomarkers for efficacy or toxicity, paving the way for more targeted drug development.

Sustainable Production and Biotechnological Approaches for Tamarixinin A

Currently, Tamarixinin A is primarily obtained through extraction from natural sources, such as the galls of Tamarix aphylla and the flowers of Tamarix nilotica africaresearchconnects.comtandfonline.comresearchgate.netacs.org. To ensure a consistent and scalable supply for further research and potential therapeutic applications, sustainable production methods are paramount.

Future research should explore optimizing extraction and purification techniques to maximize yields and purity from natural plant materials. Concurrently, biotechnological approaches offer promising avenues for sustainable production. Investigating the biosynthesis pathway of Tamarixinin A could enable the development of engineered microbial fermentation systems or plant cell cultures for its de novo synthesis. Such methods would reduce reliance on wild harvesting, offering a more environmentally friendly and controllable production route. Furthermore, Tamarixinin A's demonstrated utility as a bio-based reducing and stabilizing agent in the green synthesis of metal nanoparticles highlights its potential application in other sustainable chemical processes and material science innovations cihanuniversity.edu.iqresearchgate.netnih.govtandfonline.com.

Compound List

Tamarixinin A

Gemin D

Nilotinins (M8, M9, M10)

Gallic acid

Methyl gallate

Dehydrotrigallic acid

Phyllagallins (T1, T2, Q1)

Nilotinins D7, D8

Hirtellin B

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tamarixinin A with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as selective oxidation or cyclization, optimized for yield and purity. To ensure reproducibility:

- Document reaction conditions (temperature, solvent ratios, catalysts) with precision .

- Characterize intermediates and final products using NMR, HPLC, and mass spectrometry, adhering to IUPAC guidelines for structural validation .

- Publish detailed experimental workflows, including hazard notes for reactive intermediates, in the main manuscript or supplementary materials to facilitate replication .

Q. Which analytical techniques are most reliable for confirming the structural identity of Tamarixinin A?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to assign proton and carbon environments, comparing spectral data with computational predictions (e.g., DFT) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance) .

- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

- Cross-validate results against published spectra in primary literature to minimize misassignment risks .

Advanced Research Questions

Q. How can researchers design dose-response experiments to elucidate Tamarixinin A’s mechanism of action in complex biological systems?

- Methodological Answer :

- Variable Selection : Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., enzyme inhibition, gene expression changes) using the PICO framework (Population, Intervention, Comparison, Outcome) .

- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Use isogenic cell lines or knockout models to isolate target pathways .

- Data Triangulation : Combine transcriptomics, proteomics, and metabolomics data to identify convergent pathways. Employ bioinformatics tools (e.g., KEGG pathway analysis) to map interactions .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for Tamarixinin A?

- Methodological Answer :

- Source Analysis : Audit experimental conditions (e.g., cell membrane permeability vs. metabolic stability in liver microsomes) that may explain discrepancies .

- Model Optimization : Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption/distribution, adjusting for species-specific metabolic rates .

- Iterative Testing : Redesign in vitro assays to mimic in vivo parameters (e.g., protein binding, pH gradients). Validate findings using isotopic labeling or LC-MS/MS quantification in plasma/tissue samples .

Q. How should researchers address conflicting reports on Tamarixinin A’s cytotoxicity thresholds across different cell lines?

- Methodological Answer :

- Meta-Analysis : Systematically review studies for methodological heterogeneity (e.g., assay type, exposure duration). Use statistical tools (e.g., Cohen’s d) to quantify effect sizes .

- Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum concentration) and cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) .

- Mechanistic Probes : Perform ROS detection or mitochondrial membrane potential assays to determine if cytotoxicity is pathway-specific or cell line-dependent .

Ethical and Safety Considerations

Q. What preclinical safety data are essential before initiating Tamarixinin A trials in animal models?

- Methodological Answer :

- Acute Toxicity : Determine LD₅₀ and NOAEL (No Observed Adverse Effect Level) in two species (e.g., rodents and non-rodents) .

- Genotoxicity : Conduct Ames test (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential .

- Cardiotoxicity Screening : Evaluate hERG channel inhibition using patch-clamp electrophysiology to mitigate arrhythmia risks .

Data Reporting Standards

Q. How can researchers ensure compliance with journal guidelines when reporting Tamarixinin A’s bioactivity data?

- Methodological Answer :

- Structured Reporting : Follow CONSORT or ARRIVE frameworks for in vivo studies, detailing sample sizes, randomization, and blinding methods .

- Supplementary Materials : Provide raw spectral data, statistical scripts, and dose-response curves in machine-readable formats (e.g., .csv, .mnova) .

- Ethics Statements : Include IACUC or IRB approval codes and animal welfare compliance notes in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。